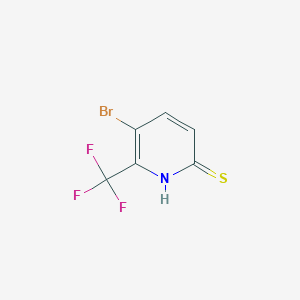

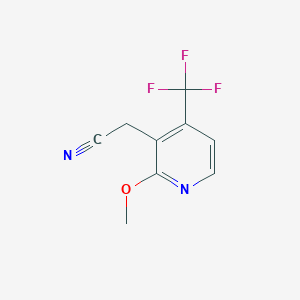

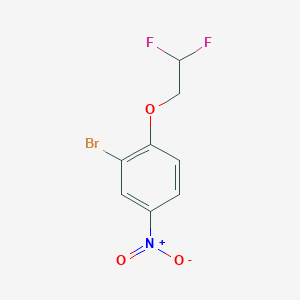

3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene

Übersicht

Beschreibung

“3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene” is a chemical compound with diverse properties, making it valuable for various applications like drug synthesis, material science, and organic chemistry studies1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene”. It’s likely that this compound is synthesized in a laboratory setting for specific research purposes1.Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, I couldn’t find specific information on the molecular structure of “3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene”.Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene” would depend on the conditions and the reactants used. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, molecular weight, and toxicity. Unfortunately, I couldn’t find specific information on these properties for "3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene"2.Wissenschaftliche Forschungsanwendungen

Bromination of Nitrobenzene Derivatives

Electrophilic bromination is a crucial reaction in organic synthesis, and compounds like 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene are often derived from such processes. Sobolev et al. (2014) demonstrated the use of Ba(BrF4)2 as a highly active brominating agent for nitrobenzene, leading to the formation of bromo-nitrotoluene derivatives. This study highlights the simplicity and effectiveness of bromination in the presence of electron-donating and electron-accepting substituents without the need for catalysts or harsh conditions (Sobolev et al., 2014).

Synthesis of Nitrobenzene Derivatives

The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene-like compounds is pivotal in pharmaceutical and material sciences. Zhai Guang-xin (2006) explored the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the production of dofetilide, a medication for treating arrhythmia. The study focused on optimizing reaction conditions, such as temperature, solvent, time, and proportions, using 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction (Zhai Guang-xin, 2006).

Role in Polymer Solar Cells

The introduction of nitrobenzene derivatives into polymer solar cells can significantly impact their efficiency. Fu et al. (2015) introduced 1-Bromo-4-Nitrobenzene (1-Br-4-NB, C6H4BrNO2) to the active layer of polymer solar cells (PSCs), resulting in an optimal device performance when the added amount was 25 wt%. This study demonstrated that the formation of charge transfer complexes could improve the power conversion efficiency (PCE) of PSCs by more than 57% compared to cells without 1-Br-4-NB. The enhancement was attributed to reduced excitonic recombination and enhanced excitonic dissociation at the donor-acceptor interface (Fu et al., 2015).

Vibrational Spectroscopy Studies

Studying the vibrational properties of substituted benzenes, including those related to 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene, provides insights into their molecular structures and behaviors. Reddy and Rao (1994) conducted a zero-order normal coordinate analysis on trisubstituted benzenes, including bromo- and difluorobenzene derivatives. Their work offered detailed vibrational assignments and revised several previously suggested ones, contributing to a deeper understanding of these compounds' physical and chemical properties (Reddy & Rao, 1994).

Safety And Hazards

The safety and hazards of a chemical compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, handling precautions, and disposal methods. Unfortunately, I couldn’t find an MSDS for “3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene”.

Zukünftige Richtungen

The future directions for research on “3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene” would depend on the results of current studies and the needs of the scientific community. Unfortunately, I couldn’t find specific information on future directions for this compound.

Please note that this information is based on the limited data available and may not be completely accurate or comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.

Eigenschaften

IUPAC Name |

2-bromo-1-(2,2-difluoroethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO3/c9-6-3-5(12(13)14)1-2-7(6)15-4-8(10)11/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVJBFUKWZRGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.